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molecular formula C13H20N4O4 B1442710 tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1201916-87-1

tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1442710
M. Wt: 296.32 g/mol
InChI Key: JKRMWACLUFEWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345709B2

Procedure details

To a solution of nitropyrazole (3.0 g, 25 mmol), tert-butyl 4-hydroxypiperidine-1-carboxylate (6.0 g, 30 mmol) and triphenylphosphine (7.9 g, 30 mmol) in THF (200 mL) at room temperature was added diisopropyl azodicarboxylate (6.0 g, 30 mmol) and the reaction mixture was stirred for 16 h. The reaction mixture was concentrated and the residue was purified by chromatography (silica, hexanes/ethyl acetate) to provide the desired product (4.2 g, 57%) as a white solid:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C=CNN=1)([O-:3])=[O:2].O[CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:42]([C:50](OC(C)C)=O)=[N:43][C:44](OC(C)C)=O>C1COCC1>[N+:1]([C:4]1[CH:50]=[N:42][N:43]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH:44]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
6 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica, hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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